

physical and chemical properties of (+)-Benzylphenethylamine

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An In-depth Technical Guide to the Physical and Chemical Properties of **(+)**-**Benzylphenethylamine**

Abstract

(+)-Benzylphenethylamine, also known as (R)-(+)-N-Benzyl-1-phenylethylamine, is a chiral organic compound belonging to the phenethylamine class.[1] Its structure, featuring a benzyl group attached to the nitrogen of the phenethylamine backbone, is a key motif for potent activity at serotonergic receptors.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and the pharmacological significance of (+)-benzylphenethylamine and its derivatives. The content is intended for researchers, scientists, and professionals involved in medicinal chemistry and drug development.

Physical and Chemical Properties

(+)-Benzylphenethylamine is typically a colorless to light yellow liquid or solid, depending on its purity.[1] It is soluble in organic solvents such as ethanol and ether, with limited solubility in water.[3]

Table 1: Physical and Chemical Properties of N-Benzylphenethylamine



Property	Value	Source
IUPAC Name	(1R)-N-benzyl-1- phenylethanamine	[4]
Synonyms	(+)-Benzylphenethylamine, (R)-(+)-N-Benzyl-1- phenylethylamine	[4]
CAS Number	38235-77-7	[1][4]
Molecular Formula	C15H17N	[1][5]
Molecular Weight	211.30 g/mol	[5][6]
Appearance	Colorless to light yellow clear liquid or solid	[1][3]
Boiling Point	327-328 °C at 750 mmHg	[7]
Melting Point	61-64 °C	[7]
Density	1.007 g/mL at 25 °C	[7]
Refractive Index (n ²⁰ /D)	1.566	[7]
рКа	9.36 ± 0.19 (Predicted)	[7]
LogP (Octanol/Water)	2.799 (Calculated)	[8]
Water Solubility (log10WS)	-3.85 (Calculated)	[8]

Experimental Protocols Synthesis via Reductive Amination

The most common and versatile method for synthesizing N-benzylphenethylamines is through indirect reductive amination.[2][9] This one-pot reaction involves the condensation of a phenethylamine with a substituted benzaldehyde to form an imine, which is then reduced in situ to the desired secondary amine.[9]

Materials:



- Appropriate phenethylamine hydrochloride salt (1.0 mmol)
- Substituted benzaldehyde (1.1 mmol)
- Ethanol (10 mL)
- Triethylamine (Et₃N) (1.0 mmol)
- Sodium borohydride (NaBH₄) (2.0 mmol)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)
- · Anhydrous sodium sulfate

Procedure:

- To a suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding benzaldehyde (1.1 mmol) in ethanol (10 mL), add triethylamine (1.0 mmol).[2][9]
- Stir the reaction at room temperature until the formation of the intermediate imine is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) (typically 30 minutes to 3 hours).[9]
- Add sodium borohydride (2.0 mmol) to the mixture and continue stirring for an additional 30 minutes.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.[2][9]
- Partition the resulting residue between dichloromethane and water.[2][9]
- Separate the organic layer, and extract the aqueous layer with dichloromethane.[2][9]
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylphenethylamine.[2]



 The final product can be further purified, for example, by precipitating it as a hydrochloride salt.[9]

Analytical Characterization

The identification and characterization of **(+)-benzylphenethylamine** and its derivatives are crucial for purity assessment and structural confirmation. Various analytical techniques are employed for this purpose.

Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of the compound and its potential metabolites in biological samples.[10][11]
 Derivatization, for instance with heptafluorobutyric anhydride (HFBA), can be used to improve chromatographic properties.[11]
- Liquid Chromatography-Diode Array Detection (LC/DAD): A valuable technique for separating and identifying positional isomers, which can be challenging to differentiate by mass spectrometry alone.[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the synthesized compounds.[11]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[12]

Pharmacology and Mechanism of Action

The addition of an N-benzyl group to the phenethylamine structure dramatically enhances its affinity and functional activity at serotonin 5-HT2A receptors.[2][13] These derivatives, often referred to as NBOMes, are potent agonists at these receptors, which are the primary target mediating their profound psychoactive and hallucinogenic effects.[2][13][14] Studies have shown that N-benzylphenethylamines can exhibit subnanomolar affinity for the 5-HT2A receptor, a significant increase compared to their non-benzylated parent compounds.[13][14] This enhanced potency is a key aspect of their distinct pharmacological profile.[14]

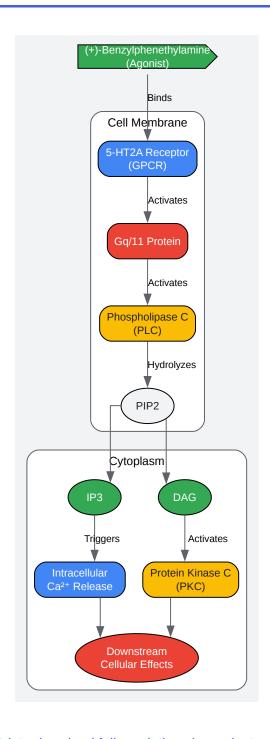
Signaling Pathways and Workflows



5-HT2A Receptor Signaling Pathway

N-benzylphenethylamine derivatives act as agonists at the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[2][3] The activation of this receptor initiates the Gq/11 signaling cascade.[3][15] This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][3] This cascade of downstream cellular events is believed to be the basis for the compounds' physiological and psychoactive effects.[2]





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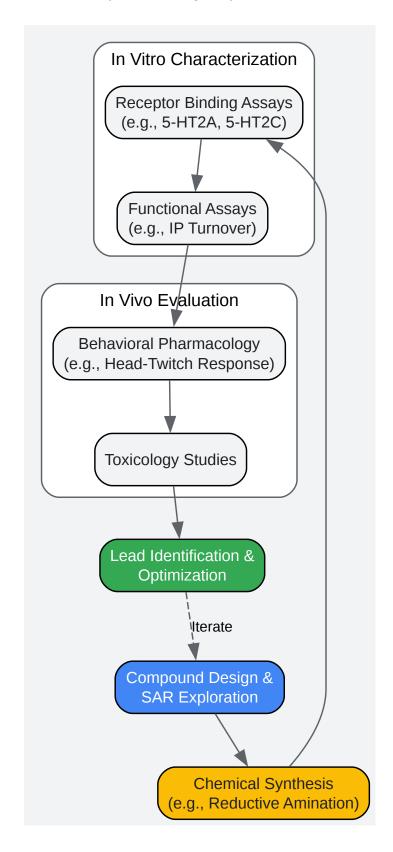
Caption: 5-HT2A receptor Gq/11 protein signaling cascade initiated by **(+)-benzylphenethylamine**.

Drug Discovery and Evaluation Workflow

The exploration of novel N-benzylphenethylamine analogs for research and potential therapeutic applications typically follows a structured workflow. This process begins with the



design and synthesis of new compounds and progresses through various stages of in vitro and in vivo testing to characterize their pharmacological profiles.





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Caption: A typical workflow for the discovery and preclinical evaluation of N-benzylphenethylamines.

Conclusion

(+)-Benzylphenethylamine and its derivatives represent a significant class of compounds with potent activity at serotonin receptors. Their well-defined physical and chemical properties, coupled with a straightforward and efficient synthesis via reductive amination, allow for the generation of diverse chemical libraries for structure-activity relationship (SAR) exploration.[2] The quantitative data and experimental protocols summarized in this guide provide a conceptual framework for researchers. Continued investigation into the synthesis and pharmacology of these molecules will further enhance the understanding of the serotonergic system and may lead to the development of novel therapeutic agents.[2][3]

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